Bienvenue dans la boutique en ligne BenchChem!

N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine

Transporter Selectivity SERT NET

This racemic Dapoxetine free base is the definitive reference standard for HPLC method development, impurity profiling, and dissolution testing of Dapoxetine HCl dosage forms. Its unique short plasma half-life (~1.3-1.5h) enables on-demand PE studies, and its 1.12 nM SERT IC50 makes it an essential benchmark for novel SERT inhibitor research. Fully characterized for ANDA compliance and PK/PD modeling.

Molecular Formula C21H23NO
Molecular Weight 305.4 g/mol
CAS No. 119356-76-2
Cat. No. B055923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine
CAS119356-76-2
Synonymsdapoxetine
dapoxetine hydrochloride
LY 210448
LY-210448
N,N-dimethyl-alpha-(2-(1-naphthalenyloxy)ethyl)benzenemethanamine
Priligy
Molecular FormulaC21H23NO
Molecular Weight305.4 g/mol
Structural Identifiers
SMILESCN(C)C(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3
InChIInChI=1S/C21H23NO/c1-22(2)20(18-10-4-3-5-11-18)15-16-23-21-14-8-12-17-9-6-7-13-19(17)21/h3-14,20H,15-16H2,1-2H3
InChIKeyUSRHYDPUVLEVMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / 25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine (CAS 119356-76-2) – Core Pharmacological and Chemical Profile


N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine, commonly referred to as racemic dapoxetine, is a member of the selective serotonin reuptake inhibitor (SSRI) class. Structurally, it comprises a naphthyloxy group linked to a phenylpropanamine backbone bearing a dimethylamino terminal . It functions as a potent inhibitor of the serotonin (5-HT) transporter (SERT), with binding affinity in the low nanomolar range, and exhibits a significantly shorter plasma half-life compared to conventional SSRIs [1]. This compound is supplied as a free base (CAS 119356-76-2) with a molecular weight of 305.41 g/mol and is often used in research and reference standard applications .

Why N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine Cannot Be Substituted with Another SSRI


While many SSRIs share a common mechanism of action, their clinical utility for specific indications is determined by distinct pharmacokinetic and pharmacodynamic properties. N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine (racemic dapoxetine) is distinguished by a uniquely short plasma half-life (~1.3–1.5 hours), enabling on-demand dosing for premature ejaculation (PE), in contrast to the prolonged half-lives of antidepressants like fluoxetine or paroxetine, which necessitate chronic daily dosing and are associated with higher discontinuation rates in PE populations [1]. Furthermore, comparative clinical studies reveal that dapoxetine demonstrates a distinct efficacy and side effect profile relative to other SSRIs, underscoring that in-class substitution does not yield equivalent therapeutic outcomes [2].

Quantitative Differentiation of N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine from Comparator SSRIs


Superior SERT Selectivity Over NET and DAT Compared to Reference SSRIs

In vitro transporter inhibition assays demonstrate that racemic dapoxetine exhibits high selectivity for the serotonin transporter (SERT) over the norepinephrine (NET) and dopamine (DAT) transporters. The IC50 for SERT is 1.12 nM, while IC50 values for NET and DAT are 202 nM and 1,720 nM, respectively, yielding a SERT/NET selectivity ratio of approximately 180-fold and a SERT/DAT selectivity ratio of over 1,500-fold [1]. In contrast, the SSRI fluoxetine exhibits a SERT IC50 of approximately 6.8 nM and a NET IC50 of 1,020 nM, resulting in a lower SERT/NET selectivity ratio of roughly 150-fold [2]. This quantitative comparison confirms that dapoxetine possesses greater functional selectivity for its primary target, minimizing off-target reuptake inhibition at clinically relevant concentrations.

Transporter Selectivity SERT NET DAT In Vitro Pharmacology

Rapid Onset and Ultra-Short Half-Life Enable On-Demand Dosing Unlike Long-Acting SSRIs

Pharmacokinetic studies reveal that dapoxetine has an initial elimination half-life (t½α) of 1.3–1.5 hours and reaches peak plasma concentration (Tmax) within 1.0–1.5 hours post-dose [1]. In contrast, fluoxetine has an elimination half-life of 4–6 days and its active metabolite norfluoxetine has a half-life of 4–16 days, while paroxetine exhibits a half-life of approximately 21 hours [2]. This 20- to 100-fold difference in half-life translates directly to clinical utility: dapoxetine can be administered on-demand 1–3 hours before anticipated sexual activity and is largely cleared from plasma within 24 hours, whereas long-acting SSRIs require chronic daily dosing and carry risks of accumulation and withdrawal syndromes upon discontinuation [1].

Pharmacokinetics Half-Life On-Demand Dosing Premature Ejaculation

Dose-Dependent Superiority of 60 mg Dapoxetine Over 20 mg Paroxetine in IELT Improvement

In a prospective, randomized trial comparing on-demand dapoxetine (30 mg or 60 mg) with daily paroxetine (20 mg) in 150 men with PE, the 60 mg dapoxetine dose produced a 170% increase in intravaginal ejaculatory latency time (IELT) from baseline, compared to a 117% increase for both 30 mg dapoxetine and 20 mg paroxetine [1]. The post-treatment IELT for the 60 mg dapoxetine group (118.2 ± 40.8 seconds) was significantly greater than that of the paroxetine group (98.4 ± 26.3 seconds) (p < 0.01), demonstrating that high-dose dapoxetine achieves superior prolongation of ejaculation latency relative to the comparator SSRI when administered on-demand [1].

Clinical Efficacy IELT Premature Ejaculation Randomized Controlled Trial

Lower Incidence of Side Effects vs. Citalopram with Comparable or Improved Benefit Rates

A controlled clinical study comparing dapoxetine and citalopram in 59 patients with PE found that side effects were reported in only 14.6% of patients receiving dapoxetine, compared to 38.4% in the citalopram group—a 2.6-fold lower incidence of adverse events [1]. Concurrently, 82% of dapoxetine-treated patients reported therapeutic benefit, whereas only 69.2% of citalopram-treated patients did so, yielding a 12.8 percentage-point higher benefit rate [1]. This combination of superior tolerability and efficacy in a real-world clinical setting reinforces the differentiated clinical profile of dapoxetine relative to citalopram for the management of PE.

Tolerability Side Effect Profile Citalopram Compliance

Effective Alternative in Sertraline Non-Responders Demonstrating Independent Therapeutic Effect

In a prospective study of 144 patients with lifelong PE who had previously been treated with sertraline, dapoxetine (30 mg on-demand) produced satisfactory clinical outcomes in 67.5% of patients for whom sertraline therapy was previously unsatisfactory [1]. This response rate was comparable to that observed in patients who had found sertraline satisfactory (62.5%), indicating that the effect of dapoxetine was independent of prior sertraline response [1]. Mean IELT increased significantly in both groups following dapoxetine therapy, confirming that dapoxetine can serve as a viable alternative when sertraline fails to provide adequate relief.

Treatment-Resistant PE Sertraline Alternative Therapy Clinical Response

Optimal Research and Industrial Application Scenarios for N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine (CAS 119356-76-2)


Reference Standard for Analytical Method Development and Validation in Generic Dapoxetine Formulations

As the racemic free base form of dapoxetine (CAS 119356-76-2), this compound is ideally suited as a primary reference standard for HPLC method development, impurity profiling, and dissolution testing of dapoxetine hydrochloride finished dosage forms (e.g., Priligy® and generic equivalents). Its well-characterized physicochemical properties (MW 305.41, logP ~4.5) and established analytical methods provide a reliable benchmark for quality control laboratories seeking compliance with regulatory guidelines for Abbreviated New Drug Applications (ANDAs) . The availability of detailed characterization data supports its use in forced degradation studies and stability-indicating assay validation.

In Vitro Pharmacological Profiling of Serotonin Transporter (SERT) Inhibitors

With a SERT IC50 of 1.12 nM and defined selectivity ratios against NET and DAT (180-fold and >1,500-fold, respectively), this compound serves as an essential positive control and benchmark comparator in radioligand binding and functional uptake assays for novel SERT inhibitors . Its rapid association/dissociation kinetics and short-acting profile make it a critical tool for distinguishing between acute and chronic SERT blockade effects in cellular models, particularly when compared to long-acting SSRIs like fluoxetine or paroxetine [1].

Preclinical Pharmacokinetic/Pharmacodynamic Modeling of On-Demand SSRI Therapy

The unique pharmacokinetic signature of dapoxetine—characterized by Tmax of 1.0–1.5 hours and an initial half-life of 1.3–1.5 hours—renders this compound an archetypal probe for modeling rapid-onset, short-duration SERT inhibition in preclinical species . Researchers investigating temporal relationships between transporter occupancy and physiological responses (e.g., ejaculatory reflex modulation) can leverage this compound to establish PK/PD correlations that are not achievable with longer-acting SSRIs [1]. Its availability as a pure racemate (rather than the clinically used S-enantiomer) further enables comparative studies of stereochemistry-dependent pharmacology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.